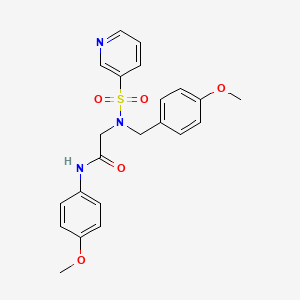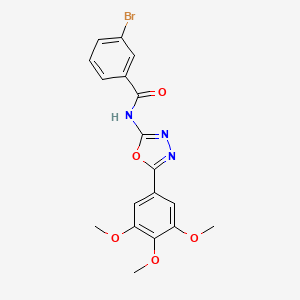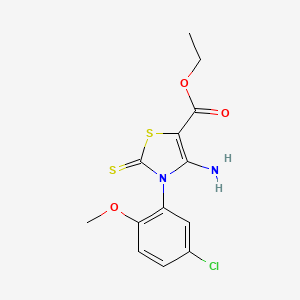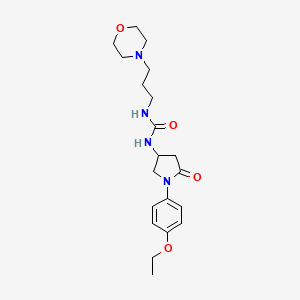
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide, also known as MRS2578, is a selective P2Y6 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Wissenschaftliche Forschungsanwendungen
Cancer Research: Targeting EGFR and VEGFR-2
This compound has been evaluated for its potential in cancer treatment, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are critical in the progression of triple-negative breast cancer (TNBC), a subtype that lacks targeted therapies. The compound and its derivatives have shown promise as inhibitors of these receptors, which could lead to new therapeutic approaches for TNBC .
Drug Design: In Silico Pharmacokinetic Modeling
The compound’s derivatives have been subjected to pharmacokinetic and drug-likeness models to predict their behavior in biological systems. This includes absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are crucial for the design of new drugs. The compound has met the ADMET requirements, indicating its potential as a lead compound in drug development .
Computational Chemistry: Density Functional Theory Analysis
Density functional theory (DFT) has been used to analyze the electronic characteristics of the compound. DFT helps in understanding the molecular orbitals, electron density, and potential energy surfaces, which are essential for predicting the reactivity and stability of the compound in various chemical environments .
Molecular Docking: Protein-Ligand Interaction Studies
Molecular docking studies have been conducted to understand the interaction between the compound and target proteins like EGFR and VEGFR-2. This helps in identifying the binding affinities and the key amino acid residues involved in the interaction, which is vital for rational drug design .
Molecular Dynamics Simulation: Stability and Conformational Analysis
Molecular dynamics simulations provide insights into the stability and conformational changes of the compound when bound to target proteins. This information is valuable for predicting the compound’s behavior in a dynamic biological environment and for optimizing its structure for better therapeutic efficacy .
Synthesis and Derivatization: Chemical Modification for Enhanced Activity
Research into the synthesis and derivatization of the compound aims to enhance its biological activity and selectivity. By modifying certain functional groups, researchers can improve the compound’s pharmacological properties and reduce potential side effects .
Analgesic Activity: Pain Management Applications
Although not directly related to the compound , similar structures have been studied for their analgesic properties. This suggests that with further modification, the compound could potentially be explored for its pain management applications .
Bioinformatics: Drug Discovery and Development
The compound’s data has been utilized in bioinformatics approaches to drug discovery. By integrating various computational methods, researchers can accelerate the identification of potential drug candidates and understand their mechanism of action at the molecular level .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-19-9-5-17(6-10-19)15-25(31(27,28)21-4-3-13-23-14-21)16-22(26)24-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHHCQZEMSNWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)
![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)


![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)
![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)